5-[2-[2-(3-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]piperidin-2-one
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Overview
Description
5-[2-[2-(3-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]piperidin-2-one is a complex organic compound that features a piperidinone core structure substituted with a chlorophenyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[2-(3-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]piperidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidinone core, followed by the introduction of the chlorophenyl group and the morpholine ring. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[2-[2-(3-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated piperidinone.
Scientific Research Applications
5-[2-[2-(3-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]piperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[2-[2-(3-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]piperidin-2-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-[2-(3-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]piperidin-2-one
- 5-[2-[2-(3-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]piperidin-2-thione
- 5-[2-[2-(3-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]piperidin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a morpholine ring and a chlorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[2-[2-(3-chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c1-12-11-24-16(14-3-2-4-15(19)8-14)10-21(12)18(23)7-13-5-6-17(22)20-9-13/h2-4,8,12-13,16H,5-7,9-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGLSYMINUUYAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1C(=O)CC2CCC(=O)NC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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